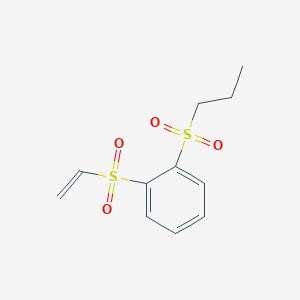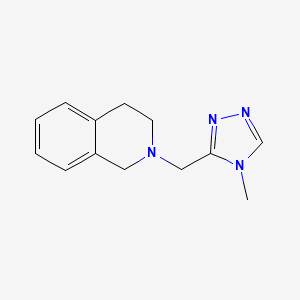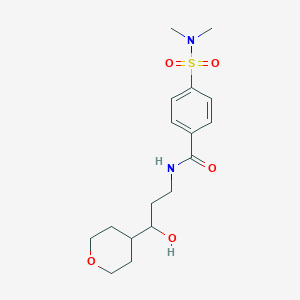![molecular formula C12H15ClN2O B2525146 3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline CAS No. 893615-75-3](/img/structure/B2525146.png)
3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline is a chemical compound with the molecular formula C12H15ClN2O . It is used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of 3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline involves several steps. The specific methods and conditions for the synthesis can vary, but typically involve the use of a catalyst and specific reaction conditions . More detailed information about the synthesis process can be found in the referenced materials .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline is defined by its InChI code: 1S/C12H15ClN2O/c13-11-8-9 (14)4-5-10 (11)12 (16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2 . This code provides a unique representation of the molecule’s structure .Chemical Reactions Analysis
The specific chemical reactions involving 3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline can vary depending on the context. For example, it may undergo different reactions when used in the synthesis of other compounds . More detailed information about these reactions can be found in the referenced materials .Physical And Chemical Properties Analysis
3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline has a molecular weight of 238.72 . More detailed information about its physical and chemical properties can be found in the referenced materials .Applications De Recherche Scientifique
Chemical Properties and Synthesis
“3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline” is a chemical compound with the CAS Number: 893615-75-3 and a molecular weight of 238.72 . It is commonly used in the synthesis of various pharmaceuticals .
Piperidine Derivatives
Piperidines, including “3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis of Biologically Active Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline”, is an important task of modern organic chemistry .
Antimicrobial Activity
Some piperazine chrome-2-one derivatives, which could potentially include “3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline”, have shown antimicrobial activity . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions .
Modulation of Aliphatic Chain
“3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline” can be used in the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring .
Synthesis of New Isatin Derivatives
“3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline” can be used in the synthesis of new isatin derivatives as broad-spectrum antiviral agents .
Safety And Hazards
Propriétés
IUPAC Name |
(4-amino-2-chlorophenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-8-9(14)4-5-10(11)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYGVWLNBSALEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate](/img/structure/B2525064.png)

![6-Bromo-3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2525068.png)
![4-Bromo-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol](/img/structure/B2525069.png)
![N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2525072.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2525073.png)

![6-Amino-7-(benzenesulfonyl)-5-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2525076.png)



![3-(2,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2525083.png)
![7-(2,3-dimethoxyphenyl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2525084.png)